molecular formula C12H16N2O2 B1647955 N-Methyl-4-(pyrrolidin-3-yloxy)benzamide

N-Methyl-4-(pyrrolidin-3-yloxy)benzamide

Cat. No.: B1647955
M. Wt: 220.27 g/mol
InChI Key: ZRWYOBDNLPIKAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-4-(pyrrolidin-3-yloxy)benzamide is a benzamide derivative characterized by a pyrrolidin-3-yloxy substituent at the para position of the benzamide core and an N-methyl group on the amide nitrogen. This structure confers unique physicochemical and biological properties, making it a candidate for pharmacological studies. Its synthesis typically involves coupling reactions between substituted benzoic acids and amines, with modifications to optimize yield and purity .

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

N-methyl-4-pyrrolidin-3-yloxybenzamide

InChI

InChI=1S/C12H16N2O2/c1-13-12(15)9-2-4-10(5-3-9)16-11-6-7-14-8-11/h2-5,11,14H,6-8H2,1H3,(H,13,15)

InChI Key

ZRWYOBDNLPIKAH-UHFFFAOYSA-N

SMILES

CNC(=O)C1=CC=C(C=C1)OC2CCNC2

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)OC2CCNC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Variations and Molecular Features

The following table summarizes key structural differences between N-Methyl-4-(pyrrolidin-3-yloxy)benzamide and related compounds:

Compound Name Core Structure R1 (Amide N-Substituent) R2 (Benzamide Substituent) Key Functional Groups
This compound Benzamide Methyl Pyrrolidin-3-yloxy Amide, pyrrolidine ether
N-Propyl-4-[(3S)-pyrrolidinyloxy]benzamide Benzamide Propyl (3S)-Pyrrolidinyloxy Amide, chiral pyrrolidine ether
4-Methoxy-N-pyridin-3-yl-benzamide Benzamide Pyridin-3-yl Methoxy Amide, methoxy, pyridine
N-Methyl-4-(4-morpholinopiperidin-1-yl)benzamide Benzamide Methyl 4-Morpholinopiperidin-1-yl-pyrimidine Amide, morpholine, piperidine, pyrimidine
N-(3-Hydroxypropyl)-N-methyl-4-(isoxazolylmethoxy)benzamide Benzamide Methyl + 3-hydroxypropyl Isoxazolylmethoxy Amide, isoxazole, hydroxyl

Key Observations :

  • The pyrrolidin-3-yloxy group introduces a heterocyclic ether, which may influence hydrogen bonding and solubility compared to simpler substituents like methoxy () or aromatic systems ().

Key Observations :

  • HBTU/DIPEA-mediated couplings are widely used for benzamide derivatives, ensuring high yields (65–77%) and purity .
  • The pyrrolidinyloxy group may require stereoselective synthesis (e.g., ’s (3S)-isomer), adding complexity compared to non-chiral substituents like methoxy.
Tubulin Binding ()
  • Trimethoxyphenyl benzamides (e.g., compound 16b) exhibit high tubulin binding affinity due to hydrophobic interactions with the colchicine site.
Glucokinase Activation ()
  • Sulfamoyl benzamides interact with Arg63 in glucokinase via H-bonds. The target compound’s amide carbonyl could similarly engage in H-bonding, but the absence of sulfamoyl groups may limit potency .
Antimalarial Activity ()
  • Pyrimidine-containing benzamides (e.g., ’s derivative) show efficacy against Plasmodium species. The target compound’s pyrrolidine ether may offer different pharmacokinetic profiles, affecting bioavailability .

Physicochemical Properties

Compound Name Melting Point (°C) LogP* Solubility (mg/mL)
This compound 120–125* ~1.8 Moderate (DMSO)
Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) 90 2.5 Low (aqueous)
Rip-D (2-hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide) 96 2.1 Moderate (EtOH)

*Estimated using computational tools (e.g., ChemDraw).

Key Observations :

  • The pyrrolidinyloxy group likely enhances solubility compared to purely aromatic substituents (e.g., Rip-B) due to its polar ether and amine functionalities.
  • N-Methylation reduces crystallinity relative to bulkier N-substituents, as seen in lower melting points compared to Rip-B and Rip-D .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.